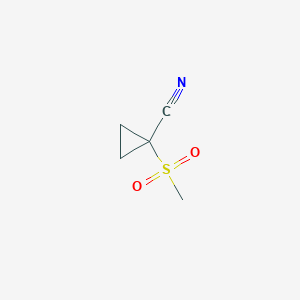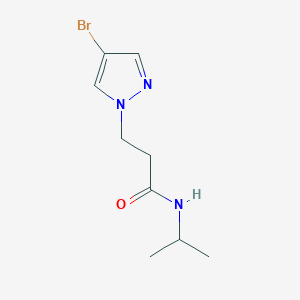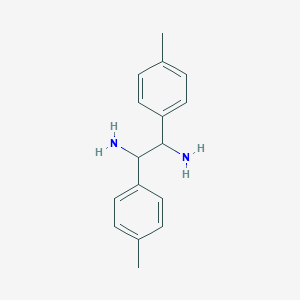
1,2-Di-p-tolylethylenediamine
描述
1,2-Di-p-tolylethylenediamine is an organic compound with the molecular formula C16H20N2. It is also known by its IUPAC name, 1,2-bis(4-methylphenyl)-1,2-ethanediamine. This compound is characterized by the presence of two p-tolyl groups attached to an ethylenediamine backbone. It is a solid at room temperature and is commonly used in various chemical and industrial applications .
准备方法
1,2-Di-p-tolylethylenediamine can be synthesized through several synthetic routes. One common method involves the reaction of p-tolualdehyde with ethylenediamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve more efficient and scalable processes, often utilizing continuous flow reactors to ensure consistent quality and yield.
化学反应分析
1,2-Di-p-tolylethylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with hydrogen peroxide may yield imines, while reduction with sodium borohydride produces amines.
科学研究应用
1,2-Di-p-tolylethylenediamine has a wide range of applications in scientific research:
作用机制
The mechanism by which 1,2-Di-p-tolylethylenediamine exerts its effects involves its interaction with specific molecular targets. For example, it may act as a chelating agent, binding to metal ions and altering their reactivity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions . The compound’s structure allows it to form stable complexes with metals, which can be utilized in catalysis and other chemical processes .
相似化合物的比较
1,2-Di-p-tolylethylenediamine can be compared with other similar compounds, such as:
1,2-Diphenylethylenediamine: This compound has phenyl groups instead of p-tolyl groups, which can affect its reactivity and applications.
1,2-Di-o-tolylethylenediamine: The ortho-substitution pattern in this compound can lead to different steric and electronic effects compared to the para-substitution in this compound.
Its para-substituted tolyl groups provide a balance of steric hindrance and electronic effects, making it suitable for various chemical reactions and industrial uses .
属性
IUPAC Name |
1,2-bis(4-methylphenyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15-16H,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUZLWQGLCLOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


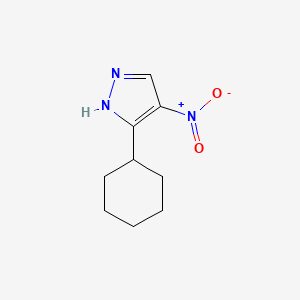
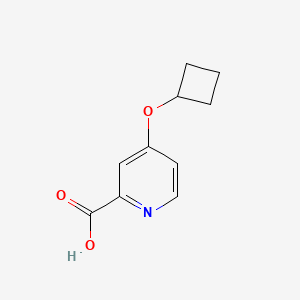
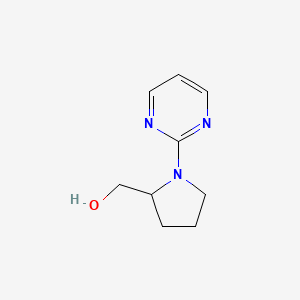
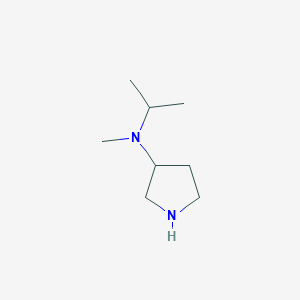
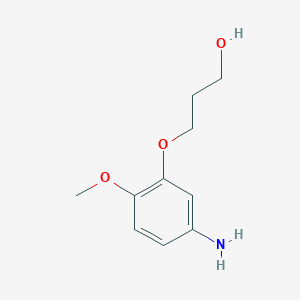
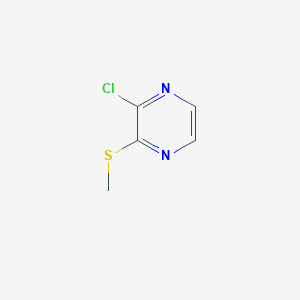
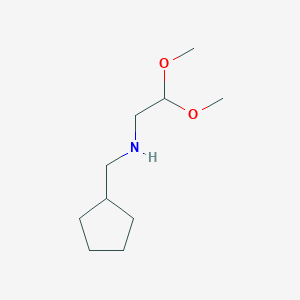

![[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B3093743.png)
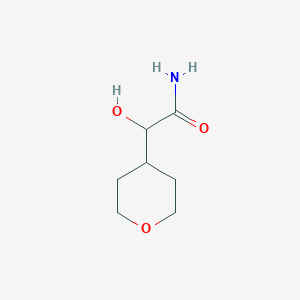

![2-[(5-Fluoropyridin-2-yl)amino]ethan-1-ol](/img/structure/B3093772.png)
